Cas no 935455-28-0 ((S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride)

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride is a chiral sulfone derivative with a stereospecific amine functionality, making it a valuable intermediate in pharmaceutical synthesis. Its rigid tetrahydrothiophene backbone and polar sulfone group enhance reactivity and selectivity in asymmetric transformations. The hydrochloride salt form improves stability and solubility, facilitating handling and storage. This compound is particularly useful in the preparation of bioactive molecules, including enzyme inhibitors and receptor modulators, due to its ability to introduce both amine and sulfone moieties in a stereocontrolled manner. High purity and well-defined stereochemistry ensure reproducibility in research and industrial applications.
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride structure
935455-28-0 structure
Product Name:(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
CAS No:935455-28-0
MF:C4H10ClNO2S
MW:171.6456990242
MDL:MFCD28952871
CID:2356444
PubChem ID:67205227
Update Time:2025-06-11

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
    • (S)-3-aminotetrahydrothiophene 1,1-dioxide (hydrochloride)
    • MGZQMSFXPSKBDY-WCCKRBBISA-N
    • (3S)-3-amino-1lambda6-thiolane-1,1-dione hydrochloride
    • (S)-3-Amino-tetrahydrothiophene 1,1-dioxide hydrochloride
    • (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride
    • (S)-(-)-tetrahydrothiophene-3-amine-1,1-dioxide hydrochloride
    • (3S)-3-ThiophenaMine tetrahydro-, 1,1-dioxide hydrochloride (1:1)
    • C12856
    • (S)-3-AMINOTETRAHYDROTHIOPHENE 1,1-DIOXIDE HCL
    • (3S)-3-ThiophenaMine, tetrahydro-, 1,1-dioxide, hydrochloride (1
    • EN300-7614021
    • AKOS026675629
    • PS-8682
    • SCHEMBL1901330
    • (3S)-1,1-dioxothiolan-3-amine;hydrochloride
    • 935455-28-0
    • CS-B0940
    • (S)-3-Aminotetrahydrothiophene1,1-dioxidehydrochloride
    • HY-20629
    • MFCD28952871
    • (3S)-3-amino-1??-thiolane-1,1-dione hydrochloride
    • MDL: MFCD28952871
    • Inchi: 1S/C4H9NO2S.ClH/c5-4-1-2-8(6,7)3-4;/h4H,1-3,5H2;1H/t4-;/m0./s1
    • InChI Key: MGZQMSFXPSKBDY-WCCKRBBISA-N
    • SMILES: O=S1(CC[C@H](N)C1)=O.Cl

Computed Properties

  • Exact Mass: 171.0120774g/mol
  • Monoisotopic Mass: 171.0120774g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 167
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 68.5

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB526103-100 mg
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride; .
935455-28-0
100mg
€592.60 2023-06-14
abcr
AB526103-250 mg
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride; .
935455-28-0
250mg
€1098.50 2023-06-14
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S16650-1g
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
935455-28-0
1g
¥6868.0 2021-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S16650-100mg
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
935455-28-0
100mg
¥2058.0 2021-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S16650-250mg
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
935455-28-0
250mg
¥3438.0 2021-09-07
Chemenu
CM324864-100mg
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
935455-28-0 98%
100mg
$292 2024-07-19
Chemenu
CM324864-250mg
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
935455-28-0 98%
250mg
$508 2024-07-19
Alichem
A169006120-1g
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
935455-28-0 98%
1g
$1350.00 2023-08-31
Alichem
A169006120-250mg
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
935455-28-0 98%
250mg
476.89 USD 2021-06-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1060767-100mg
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
935455-28-0 98%
100mg
¥1138.00 2024-04-24

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  13 h, 130 °C
Reference
Preparation of phenyl and benzodioxinyl substituted indazoles for treatment of glucocorticoid receptor mediated diseases.
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  13 h, 130 °C
Reference
Isoxazolyl-substituted benzimidazoles as p300 and/or CBP modulators and their preparation
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  48 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol
Reference
Preparation of indazole derivatives for use as diacylglyceride O-acyltransferase 2 inhibitors
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Benzonitrile Catalysts: Zinc bromide ;  90 h, 120 °C; 120 °C → rt
1.2 Reagents: Acetic acid ,  Hydrochloric acid Solvents: Water ;  overnight, rt → reflux; reflux → rt
1.3 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  cooled; overnight, rt
1.4 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  1 d, rt → reflux
Reference
Pharmaceutical compositions containing pyrazolo[1,5-a]pyrimidine compounds having CB1 receptor antagonistic effects
, Japan, , ,

Production Method 5

Reaction Conditions
Reference
Preparation of trisubstituted pyrimidines as phosphodiesterase PDE10 inhibitors
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  13 h, 130 °C
Reference
Combinations comprising a glucocorticoid receptor modulator for the treatment of respiratory diseases
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  48 h, 1 atm, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol ;  10 min, rt
Reference
Indole derivatives useful as inhibitors of diacylglyceride O-acyltransferase 2
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  1 d, reflux
Reference
Preparation of novel pyrrolo[2,3-d]pyrimidine compounds as GPR119 receptor agonists
, Japan, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Benzonitrile Catalysts: Zinc bromide ;  90 h, 120 °C; 120 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water ;  overnight, reflux; reflux → rt
1.3 Reagents: Sodium hydroxide Solvents: Chloroform ,  Water
1.4 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  cooled; overnight, rt
1.5 Reagents: Sodium bicarbonate ,  Sodium sulfite Solvents: Water ;  30 min, rt
1.6 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  1 d, reflux; reflux → rt
Reference
A pyrazolo[1,5-a]pyrimidine compound as CB1 antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Benzonitrile ,  Zinc bromide ;  90 h, 120 °C
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water ;  overnight, reflux
1.3 Reagents: Sodium hydroxide Solvents: Chloroform ,  Water
1.4 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  cooled; overnight, rt
1.5 Reagents: Sodium bicarbonate ,  Sodium sulfite Solvents: Water ;  30 min, rt
1.6 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  1 d, reflux
Reference
Pyrazolo[1,5-a]pyrimidine compounds as cannabinoid receptor antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Production Method 11

Reaction Conditions
Reference
Preparation of trisubstituted pyrimidine compounds and their use as phosphodiesterase 10 (PDE10) inhibitors
, Japan, , ,

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Raw materials

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Preparation Products

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:935455-28-0)(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
Order Number:A1193103
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:20
Price ($):174.0/694.0
Email:sales@amadischem.com

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Related Literature

Additional information on (S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

Latest Research Advances on (S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride (CAS: 935455-28-0) in Chemical Biology and Pharmaceutical Applications

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride (CAS: 935455-28-0) is a chiral sulfone derivative that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug development. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and inflammatory disorders. Recent studies have highlighted its potential as a building block for novel therapeutic agents, owing to its unique structural features and pharmacological properties.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of (S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride as a precursor for the development of selective NMDA receptor antagonists. The research demonstrated that derivatives of this compound exhibited high affinity for the GluN2B subunit, which is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. The study utilized molecular docking and in vitro assays to validate the compound's efficacy, paving the way for further preclinical investigations.

In addition to its neurological applications, (S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride has shown promise in the field of anti-inflammatory drug discovery. A 2024 publication in Bioorganic & Medicinal Chemistry Letters reported the synthesis of novel sulfonamide derivatives using this compound as a scaffold. These derivatives exhibited potent inhibitory activity against COX-2 and TNF-α, two key mediators of inflammation. The researchers employed a combination of computational modeling and in vivo studies to optimize the pharmacokinetic profile of these derivatives, achieving enhanced bioavailability and reduced toxicity.

Another area of interest is the compound's role in asymmetric synthesis. Recent advances in catalytic methodologies have enabled the efficient enantioselective preparation of (S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride, as detailed in a 2023 Organic Process Research & Development article. The study introduced a novel chiral catalyst system that improved yield and enantiomeric excess, addressing previous challenges in large-scale production. This breakthrough has significant implications for the industrial-scale manufacturing of related pharmaceutical intermediates.

Despite these advancements, challenges remain in the clinical translation of compounds derived from (S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride. Issues such as metabolic stability and off-target effects need to be addressed through further structure-activity relationship (SAR) studies. Future research directions may include the exploration of prodrug strategies and the development of targeted delivery systems to enhance therapeutic efficacy.

In conclusion, (S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride (CAS: 935455-28-0) continues to be a valuable scaffold in drug discovery, with recent studies underscoring its potential in neurology, inflammation, and asymmetric synthesis. Ongoing research efforts are expected to yield new insights into its applications and optimize its pharmacological properties for clinical use.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:935455-28-0)(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
A1193103
Purity:99%/99%
Quantity:250mg/1g
Price ($):174.0/694.0
Email